![molecular formula C21H33N3O2 B12891380 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- CAS No. 95237-15-3](/img/structure/B12891380.png)
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” is a complex organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. For the specific compound , the synthesis would likely involve the following steps:
Formation of the quinoline core: This could be achieved through the Skraup synthesis or a similar method.
Introduction of the methoxy group: This could be done via methylation of a hydroxyl group on the quinoline ring.
Attachment of the diethylaminohexyl group: This could involve nucleophilic substitution reactions where the diethylaminohexyl group is introduced to the quinoline core.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Raw material preparation: Ensuring the availability of high-purity starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a therapeutic agent for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. The compound could exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity to produce a biological response.
Disrupting cellular processes: Interfering with cellular pathways to induce therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: A well-known quinoline derivative used to treat malaria.
Chloroquine: Another antimalarial drug with a quinoline core.
Quinacrine: Used as an antiprotozoal and anti-inflammatory agent.
Uniqueness
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propriétés
Numéro CAS |
95237-15-3 |
|---|---|
Formule moléculaire |
C21H33N3O2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
[8-[6-(diethylamino)hexylamino]-6-methoxyquinolin-4-yl]methanol |
InChI |
InChI=1S/C21H33N3O2/c1-4-24(5-2)13-9-7-6-8-11-22-20-15-18(26-3)14-19-17(16-25)10-12-23-21(19)20/h10,12,14-15,22,25H,4-9,11,13,16H2,1-3H3 |
Clé InChI |
FTDBIIMGPBMMRK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


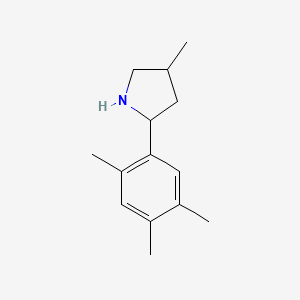

![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
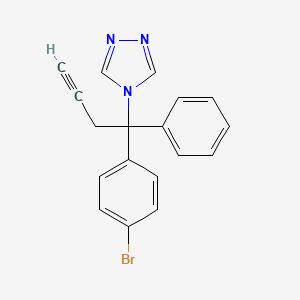
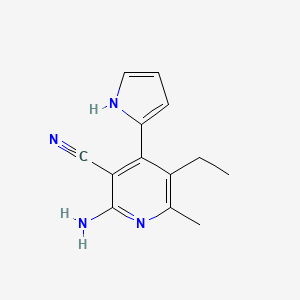
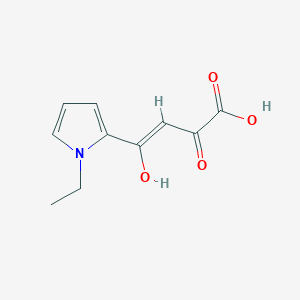
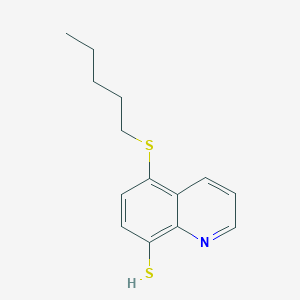

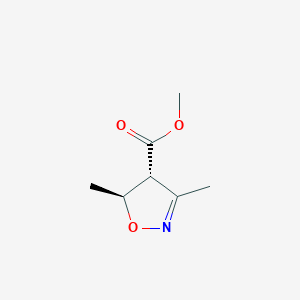
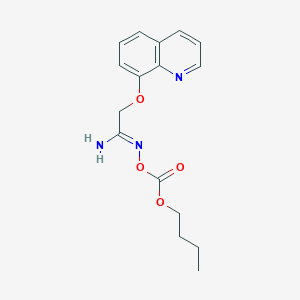
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
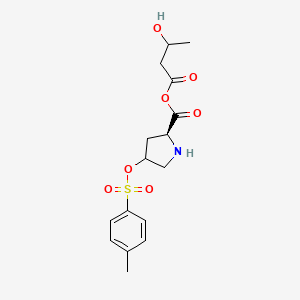

![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
